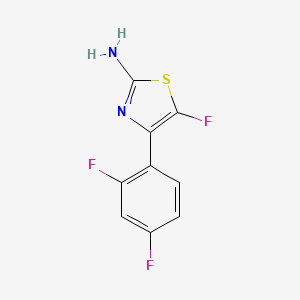

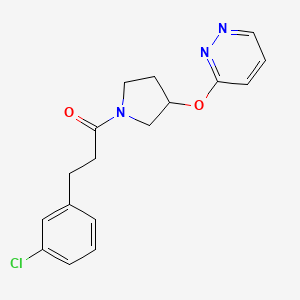

1-(2,4-二氯苯基)-1H-吡咯-2-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrrole derivatives, including 1-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde, often involves multi-step chemical processes. Techniques such as oxidative annulation and direct Csp3-H to C═O oxidation have been employed for the efficient synthesis of pyrrole-2-carbaldehyde derivatives from aryl methyl ketones, arylamines, and acetoacetate esters, showcasing the adaptability of synthetic methods for these compounds (Wu et al., 2018).

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is characterized by the presence of the pyrrole ring, a five-membered heterocycle containing one nitrogen atom. The substitution at the 2-carbaldehyde position introduces additional chemical functionality, affecting the electronic and structural properties of the molecule. The X-ray crystallography and spectroscopic techniques such as NMR and FT-IR are often utilized to elucidate the detailed molecular structure of these compounds.

Chemical Reactions and Properties

Pyrrole derivatives participate in various chemical reactions, reflecting their rich chemistry. The presence of the carbaldehyde group enables these compounds to undergo nucleophilic addition reactions, condensations, and other transformations that are central to synthetic organic chemistry. For example, the synthesis of tetrakis(1H-pyrrole-2-carbaldehyde) derivatives demonstrates the reactivity of the carbaldehyde group in forming complexes with high affinity for certain anions (Deliomeroglu et al., 2014).

Physical Properties Analysis

The physical properties of 1-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde, such as solubility, melting point, and boiling point, are influenced by the molecular structure and the nature of substituents on the pyrrole ring. These properties are crucial for determining the compound's suitability for various applications, including its behavior in chemical syntheses and material science applications.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are pivotal for understanding the behavior of pyrrole derivatives in chemical reactions. The dichlorophenyl group attached to the pyrrole ring can affect the electron density and thus influence the reactivity pattern of the molecule. Studies involving the synthesis and reactivity of these compounds provide insights into their chemical behavior and potential applications.

科学研究应用

合成和生物学研究

1-(2,4-二氯苯基)-1H-吡咯-2-甲醛已被用作各种有机化合物合成的前体。例如,它参与了氧代嘧啶和硫代嘧啶的合成和生物学研究,展示了其在创造具有潜在抗菌和抗真菌活性化合物中的作用(Ladani et al., 2009)。

反应研究

该化合物在反应研究中也很显著。研究表明,与次烷胺反应的相关化合物3,5-二氯-1H-吡咯-2,4-二甲醛表明了其反应性和创造亚甲基取代吡咯和其他衍生物的潜力(Zaytsev et al., 2005)。

材料科学和磁性

在材料科学中,特别是在磁性领域,作为相关化合物的1-甲基-1H-吡咯-2-甲醛肟已被用作配位顺磁过渡金属离子的配体。这导致了一种新的分子结构,表现出单分子磁性行为,标志着其在磁性材料开发中的潜力(Giannopoulos et al., 2014)。

药物合成中间体

1-(2,4-二氯苯基)-1H-吡咯-2-甲醛已被用于合成小分子抗癌药物的中间体,突显了其在药物化学和药物开发中的重要性(Wang et al., 2017)。

阴离子结合性质

该化合物还被用于合成四(1H-吡咯-2-甲醛)受体,已被证明具有阴离子结合性质。这些受体可以在电子上调节以稳定对特定阴离子具有高亲和力的构象,表明它们在化学传感和分子识别中的潜在应用(Deliomeroglu et al., 2014)。

属性

IUPAC Name |

1-(2,4-dichlorophenyl)pyrrole-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2NO/c12-8-3-4-11(10(13)6-8)14-5-1-2-9(14)7-15/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIJCRHQAWUXVNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C=O)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1R)-1-(4-Chlorophenyl)ethyl]methylamine](/img/structure/B2482828.png)

![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3,5-dimethylbenzamide](/img/structure/B2482832.png)

![(Z)-(5-(benzofuran-2-yl)isoxazol-3-yl)methyl 3-(benzo[d][1,3]dioxol-5-yl)acrylate](/img/structure/B2482833.png)

![(4-(Furan-2-carbonyl)piperazin-1-yl)(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B2482834.png)

![2,6-difluoro-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2482839.png)

![2,3,4,5,6-pentafluorophenyl 1-methyl-4-{[3-(trifluoromethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2482844.png)

![4-((4-chlorophenyl)sulfonyl)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)butanamide](/img/structure/B2482845.png)